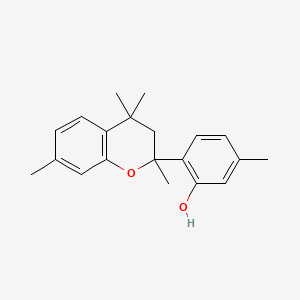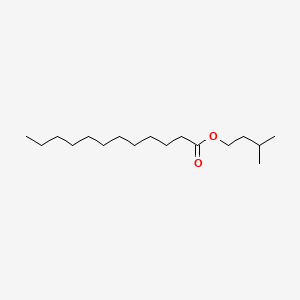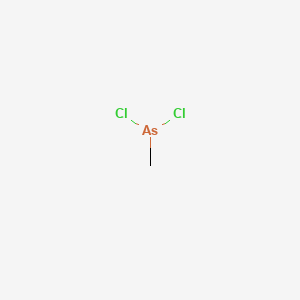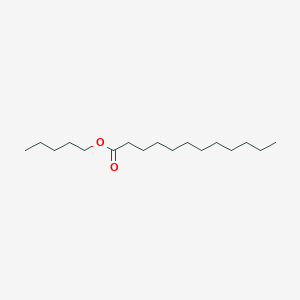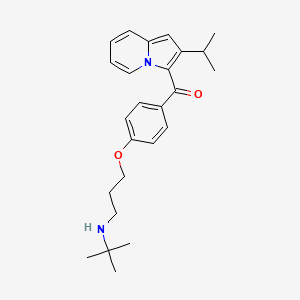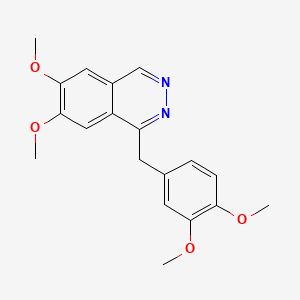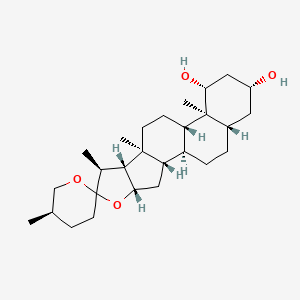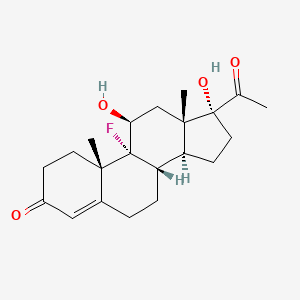
Flugestone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Flugestone tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de referencia en el estudio de progestinas esteroideas y sus propiedades químicas.
Biología: Investigado por sus efectos en las vías hormonales y la biología reproductiva.
Medicina: Estudiado por sus posibles aplicaciones terapéuticas en la regulación hormonal y la salud reproductiva.
Industria: Utilizado en el desarrollo de productos farmacéuticos veterinarios para la sincronización del estro en el ganado
Mecanismo De Acción
Flugestone ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética que regulan los procesos reproductivos. Los objetivos moleculares incluyen varios genes involucrados en el ciclo reproductivo, y las vías involucradas están principalmente relacionadas con la regulación hormonal .
Compuestos similares:
Fluorometolona: Un corticosteroide utilizado en oftalmología.
Medrysona: Otro corticosteroide utilizado por sus propiedades antiinflamatorias.
Norgestomet: Una progestina sintética utilizada en medicina veterinaria.
Comparación: this compound es único en su uso específico para la sincronización del estro en el ganado, mientras que compuestos similares como la fluorometolona y la medrysona se utilizan por sus propiedades antiinflamatorias en la medicina humana. Norgestomet, aunque también se utiliza en medicina veterinaria, tiene diferentes aplicaciones y mecanismos de acción .
La singularidad de this compound radica en su estructura química específica y su uso específico en aplicaciones veterinarias, lo que lo convierte en un compuesto valioso tanto en investigación como en la industria.
Análisis Bioquímico
Biochemical Properties
Flugestone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a progestogen, mimicking the effects of natural progesterone. This compound interacts with progesterone receptors, which are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, this compound influences the transcription of target genes involved in reproductive processes .
Cellular Effects
This compound affects various types of cells and cellular processes. In reproductive tissues, it modulates cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with progesterone receptors leads to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation is crucial for maintaining the reproductive cycle and supporting pregnancy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to progesterone receptors, leading to the activation or repression of specific genes. This binding interaction triggers a cascade of events, including the recruitment of coactivators or corepressors, chromatin remodeling, and transcriptional regulation. This compound’s ability to modulate gene expression is essential for its role in reproductive physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively synchronizes estrus without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in reproductive function and hormonal imbalances. Understanding the dosage thresholds is crucial for optimizing its use in veterinary applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific compartments. This compound’s ability to bind to plasma proteins and its transport across cellular membranes are critical factors that influence its bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the nucleus, where it interacts with progesterone receptors to regulate gene expression. Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its precise action within the cell. Understanding these localization mechanisms is crucial for elucidating this compound’s molecular effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Flugestone se sintetiza a partir de progesterona a través de una serie de reacciones químicasEl paso final implica la acetilación del grupo 17α-hidroxi para formar acetato de flurogestone .
Métodos de producción industrial: La producción industrial de acetato de flurogestone implica la síntesis química a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares requeridos para el uso veterinario .
Análisis De Reacciones Químicas
Tipos de reacciones: Flugestone experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Reactivos como trióxido de cromo o clorocromato de piridinio.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como halógenos o nucleófilos bajo condiciones apropiadas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudios químicos o biológicos adicionales .
Comparación Con Compuestos Similares
Fluorometholone: A corticosteroid used in ophthalmology.
Medrysone: Another corticosteroid used for its anti-inflammatory properties.
Norgestomet: A synthetic progestin used in veterinary medicine.
Comparison: Flugestone is unique in its specific use for estrus synchronization in livestock, whereas similar compounds like fluorometholone and medrysone are used for their anti-inflammatory properties in human medicine. Norgestomet, while also used in veterinary medicine, has different applications and mechanisms of action .
This compound’s uniqueness lies in its specific chemical structure and its targeted use in veterinary applications, making it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXGKOMEGSTSE-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2529-45-5 (Parent) | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337-03-1 | |
| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flugestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flugestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flugestone acetate?
A1: this compound acetate acts as a synthetic progestogen, mimicking the effects of natural progesterone. [] While the exact molecular interactions aren't detailed in the provided research, progestogens typically exert their effects by binding to progesterone receptors. This binding can lead to downstream effects such as suppression of ovulation and alteration of the estrous cycle, enabling synchronization of estrus in livestock. [, , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound acetate?
A2: While not explicitly stated in the provided research, this compound acetate (systematic name: (9α,11β,17β)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione 17-acetate) has a molecular formula of C23H31FO5 and a molecular weight of 406.49 g/mol.
Q3: Is there any spectroscopic data available on this compound acetate from the provided research?
A3: Unfortunately, the provided research papers primarily focus on the application and effects of this compound acetate in estrus synchronization protocols. They do not delve into detailed spectroscopic characterization using techniques like NMR or IR.
Q4: What is the common delivery method for this compound acetate in estrus synchronization protocols?
A4: this compound acetate is frequently administered to livestock via intravaginal sponges impregnated with the compound. [, , , , , , , , , , , , ] This method allows for controlled release of the progestogen over a specific period.
Q5: Are there any concerns regarding the compatibility of this compound acetate intravaginal sponges?
A5: One study mentioned that while intravaginal sponges are generally effective, the physical shape of the Chronogest sponge may not be ideal for hinds. The study suggests that the sponge might not be completely deposited in the vagina, potentially leading to bacterial inflammation and disrupting endocrine regulation. []
Q6: Does the research provide any insights into the structure-activity relationship of this compound acetate or its analogs?
A6: The provided research primarily focuses on the application of this compound acetate and doesn't offer specific insights into its structure-activity relationship or explore modifications impacting its activity, potency, or selectivity.
Q7: What is the primary application of this compound acetate in the context of the provided research?
A7: The research predominantly focuses on the in vivo efficacy of this compound acetate for estrus synchronization in various livestock animals, including sheep and goats. [, , , , , , , , , , , , , ] Several studies demonstrate its effectiveness in inducing estrus and improving reproductive outcomes when used in combination with other hormonal treatments like eCG and PMSG.
Q8: Which analytical techniques were used to assess the effects of this compound acetate in the provided studies?
A8: The research primarily utilized techniques like transrectal ultrasonography to monitor follicular development and assess pregnancy in ewes treated with this compound acetate. [, , ] Additionally, researchers employed radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) to measure serum hormone concentrations such as progesterone, estradiol, and IGF-1. [, , , ]
Q9: Did the research explore any alternatives to this compound acetate for estrus synchronization?
A9: Yes, several studies investigated alternative approaches for estrus synchronization. One study compared the efficacy of this compound acetate intravaginal sponges with a melatonin-based protocol, finding that while melatonin induced ovarian cyclicity, it resulted in lower fertility and fecundity compared to the this compound acetate group. [] Other studies explored the use of prostaglandin F2α (PGF2α) either alone or in combination with eCG, reporting varying degrees of success in synchronizing estrus and achieving pregnancy. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


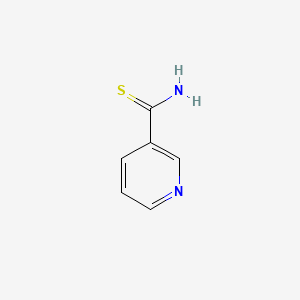
![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)
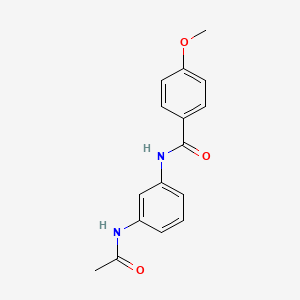

![N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide](/img/structure/B1219658.png)
